molecular formula C6H7BrN2O3 B1419325 Ethyl 2-amino-5-bromooxazole-4-carboxylate CAS No. 914347-40-3

Ethyl 2-amino-5-bromooxazole-4-carboxylate

Cat. No.: B1419325
CAS No.: 914347-40-3
M. Wt: 235.04 g/mol
InChI Key: QCEFXSNXPCHIKP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromooxazole-4-carboxylate is an organic compound with the molecular formula C6H6BrN2O3. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The presence of a bromine atom and an amino group on the oxazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-bromooxazole-4-carboxylate typically involves the bromination of an oxazole derivative followed by the introduction of an amino group. One common method involves the reaction of ethyl oxazole-4-carboxylate with bromine in the presence of a suitable solvent to yield ethyl 2-bromooxazole-4-carboxylate. This intermediate is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-bromooxazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups on the oxazole ring.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazole derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole ring.

Scientific Research Applications

Ethyl 2-amino-5-bromooxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-bromooxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group on the oxazole ring can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 2-amino-5-bromooxazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-amino-5-bromothiazole-4-carboxylate: Similar structure but contains a sulfur atom instead of oxygen in the ring.

    Ethyl 2-amino-5-chlorooxazole-4-carboxylate: Contains a chlorine atom instead of bromine.

    Ethyl 2-amino-5-bromoimidazole-4-carboxylate: Contains an imidazole ring instead of oxazole.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different heteroatoms and substituents.

Properties

IUPAC Name

ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEFXSNXPCHIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661750
Record name Ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-40-3
Record name Ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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